Leelamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

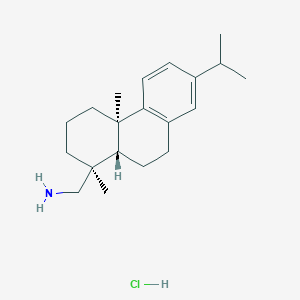

C20H32ClN |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m1./s1 |

InChI Key |

CVPQLGCAWUAYPF-OACSPZGTSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@@]3(CCC[C@]([C@H]3CC2)(C)CN)C.Cl |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Lysosomotropic Properties of Leelamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a natural diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent due to its potent lysosomotropic properties. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to Leelamine's ability to accumulate in lysosomes and disrupt critical cellular processes. By leveraging its weakly basic and lipophilic nature, Leelamine selectively targets the acidic environment of lysosomes, leading to a cascade of events that culminate in cancer cell death. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development efforts.

The Core Principle: Lysosomotropism of Leelamine

Leelamine's therapeutic potential is intrinsically linked to its physicochemical properties as a weakly basic (pKa of 9.9) and lipophilic molecule.[1] This allows it to readily cross cellular membranes in its neutral, unprotonated state. Upon encountering the acidic lumen of lysosomes (pH 4.5-5.0), Leelamine becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its significant accumulation within these organelles—a phenomenon known as "ion trapping".[2] This sequestration of Leelamine within lysosomes is the foundational event that triggers a series of downstream anti-cancer effects. The primary amino group of Leelamine is essential for this lysosomotropic activity and its subsequent anti-cancer efficacy.[1]

Quantitative Data Summary

The anti-proliferative activity of Leelamine and its derivatives has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency.

Table 1: IC50 Values of Leelamine in Various Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µmol/L) at 48 hours |

| UACC 903 | Melanoma | ~1.8 |

| 1205 Lu | Melanoma | ~2.2 |

| SK-MEL-24 | Melanoma | Data not available |

| HT-1080 | Fibrosarcoma | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| LNCaP | Prostate Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| MIA PaCa-2 | Pancreatic Cancer | Data not available |

| A-549 | Lung Cancer | Data not available |

| HCT-116 | Colon Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

| SW-480 | Colon Cancer | Data not available |

Table 2: Comparative IC50 Values of Leelamine and its Derivatives in Melanoma Cell Lines [4]

| Compound | Derivative Type | Modification | IC50 (µM) in UACC 903 | IC50 (µM) in 1205 Lu |

| Leelamine | Parent Compound | - | ~1.8 | ~2.2 |

| 5a | Leelamine Derivative | Amidation of the primary amine with a trifluoroacetyl group | 1.2 | 2.0 |

| 5b | Leelamine Derivative | Amidation of the primary amine with a tribromoacetyl group | 1.0 | 1.8 |

| 5c | Leelamine Derivative | Amidation of the primary amine with a bulkier group | > 10 | > 10 |

| Abietic Acid | Structural Analog | Carboxylic acid instead of amine | Inactive | Inactive |

| 4a | Abietic Acid Derivative | Replacement of carboxylic acid with an amino group | ~2.5 | ~3.0 |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Leelamine and its derivatives.

Methodology: [4]

-

Cell Seeding: Seed melanoma cells (e.g., UACC 903, 1205 Lu) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of Leelamine or its derivatives for 48 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells and calculate IC50 values from the dose-response curves.

Assessment of Intracellular Cholesterol Accumulation (Filipin Staining)

This protocol visualizes the disruption of cholesterol transport caused by Leelamine.

Methodology: [4]

-

Cell Culture and Treatment: Grow melanoma cells on coverslips and treat with Leelamine or its derivatives at their respective IC50 concentrations for 24 hours.

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.

-

Quenching: Quench the fixation by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.

-

Staining: Stain cells with Filipin III (50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours in the dark.

-

Washing: Wash cells three times with PBS.

-

Microscopy: Mount the coverslips and visualize cholesterol accumulation using a fluorescence microscope with a UV filter.

Analysis of Signaling Pathway Inhibition (Western Blotting)

This protocol is used to assess the impact of Leelamine on key oncogenic signaling pathways.

Methodology: [5]

-

Cell Treatment: Plate cells (e.g., UACC 903 or 1205 Lu melanoma cells) and treat with Leelamine (e.g., 3 to 6 µmol/L) for various time points (e.g., 3, 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3) overnight at 4°C. Use a loading control like GAPDH or α-enolase.

-

Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Assessment of Autophagic Flux (Western Blotting for LC3-II and p62)

This protocol measures the disruption of the autophagy process.

Methodology:

-

Cell Treatment: Treat cells with Leelamine at the desired concentration and time points. For flux analysis, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of Leelamine treatment.

-

Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the signaling pathway Western blot protocol.

-

SDS-PAGE and Transfer: Separate proteins on a higher percentage acrylamide (B121943) gel (e.g., 15%) to resolve LC3-I and LC3-II bands effectively. Transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against LC3B and p62/SQSTM1.

-

Detection and Analysis: After incubation with a secondary antibody and ECL detection, quantify the band intensities. An accumulation of both LC3-II and p62 in the presence of Leelamine indicates a blockage of autophagic flux.

Visualizing the Impact of Leelamine's Lysosomotropic Action

Signaling Pathways Disrupted by Leelamine

The accumulation of Leelamine in lysosomes and the subsequent disruption of cholesterol transport leads to the inhibition of several key oncogenic signaling pathways.

Caption: Leelamine's impact on oncogenic signaling.

Experimental Workflow for Assessing Leelamine's Lysosomotropic Effects

The following diagram outlines the key experimental steps to characterize the lysosomotropic properties of Leelamine.

Caption: Workflow for Leelamine's effects.

Logical Relationship of Leelamine's Mechanism of Action

This diagram illustrates the cause-and-effect cascade initiated by Leelamine's lysosomotropism.

Caption: Leelamine's mechanism of action.

Conclusion and Future Directions

Leelamine's lysosomotropic property is a key determinant of its anti-cancer activity. By accumulating in lysosomes, it initiates a cascade of events including the disruption of cholesterol transport and autophagy, ultimately leading to the inhibition of critical oncogenic signaling pathways and cancer cell death. The provided data and protocols offer a robust framework for researchers to further investigate and harness the therapeutic potential of Leelamine and similar lysosomotropic agents.

Future research should focus on obtaining direct quantitative measurements of Leelamine accumulation in lysosomes and its precise impact on lysosomal pH using advanced techniques such as subcellular fractionation followed by mass spectrometry or ratiometric live-cell imaging. Furthermore, expanding the in vivo studies to a broader range of cancer models and exploring combination therapies will be crucial in translating the promising preclinical findings of Leelamine into effective clinical applications. The negligible in vivo toxicity observed at therapeutic doses further underscores the potential of Leelamine as a valuable candidate for cancer therapy.[1]

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Leelamine Hydrochloride: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leelamine hydrochloride, a promising anti-cancer agent. The document details its synthesis, chemical and physical properties, and its multifaceted mechanism of action, with a focus on its impact on key signaling pathways. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound is the salt form of Leelamine (also known as dehydroabietylamine), a tricyclic diterpene amine derived from pine tree bark.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride | [1] |

| Alternative Names | Dehydroabietylamine hydrochloride | [2] |

| CAS Number | 1446-61-3 | [2] |

| Molecular Formula | C₂₀H₃₂ClN | [3] |

| Molecular Weight | 321.93 g/mol | [3] |

| Appearance | Solid | |

| pKa | 9.9 | [4] |

| LogD (pH 7.4) | 2.8 | [4] |

| LogD (pH 5.0) | 2.1 | [4] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 100 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [5] |

Synthesis of this compound

Leelamine is a natural product extracted from pine trees.[1] However, for research and development purposes, a synthetic route is essential. The synthesis of Leelamine can be achieved from the related natural product, dehydroabietic acid. The following represents a plausible synthetic pathway based on the chemical literature for converting a carboxylic acid to a primary amine in a similar molecular context.

Representative Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound from dehydroabietic acid.

Experimental Protocol: Synthesis of Leelamine from Dehydroabietic Acid

-

Step 1: Formation of Dehydroabietoyl Chloride: Dehydroabietic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) at room temperature. The reaction progress is monitored until the starting material is consumed. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

Step 2: Amidation: The crude dehydroabietoyl chloride is dissolved in an appropriate solvent and reacted with an excess of ammonia (B1221849) (e.g., by bubbling ammonia gas through the solution or using aqueous ammonia) to form dehydroabietamide.[4] The product is then isolated and purified.

-

Step 3: Reduction to Leelamine: The dehydroabietamide is reduced to the corresponding primary amine, Leelamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is typically used for this transformation. The reaction is carefully quenched, and the product is extracted and purified.

-

Step 4: Formation of this compound: The purified Leelamine free base is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added. The this compound salt precipitates out of the solution and can be collected by filtration and dried.

Mechanism of Action and Key Signaling Pathways

Leelamine's primary mechanism of action involves its lysosomotropic properties. As a weakly basic amine, it readily crosses cell membranes and accumulates in the acidic environment of lysosomes.[1][4] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects that inhibit cancer cell growth and survival.[1] The inhibition of cholesterol transport subsequently impacts several critical oncogenic signaling pathways.

Leelamine's Impact on Major Signaling Pathways

Caption: Leelamine's mechanism of action leading to the inhibition of key oncogenic signaling pathways.

PI3K/Akt Pathway Inhibition

Leelamine treatment has been shown to decrease the phosphorylation of Akt, a key downstream effector of the PI3K pathway, without affecting the total Akt protein levels.[6]

Caption: Inhibition of the PI3K/Akt signaling pathway by Leelamine.

MAPK Pathway Inhibition

Similarly, Leelamine reduces the phosphorylation of Erk, a central component of the MAPK pathway, indicating a blockade of this signaling cascade.[6]

Caption: Inhibition of the MAPK signaling pathway by Leelamine.

STAT3 Pathway Inhibition

The STAT3 signaling pathway is also inhibited by Leelamine, as evidenced by decreased phosphorylation of Stat3.[6]

Caption: Inhibition of the STAT3 signaling pathway by Leelamine.

Experimental Protocols

Western Blot for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by Leelamine.[6]

-

Cell Treatment: Plate cells (e.g., UACC 903 melanoma cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 3-6 µM) for different time points (e.g., 3, 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3, and a loading control like GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS solution, containing phenazine (B1670421) ethosulfate (PES), to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

Conclusion

This compound is a compelling natural product-derived compound with significant anti-cancer potential. Its unique mechanism of action, centered on the disruption of intracellular cholesterol transport and the subsequent inhibition of multiple key oncogenic signaling pathways, makes it a promising candidate for further investigation and development, particularly for cancers like melanoma that are prone to resistance to single-target therapies. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted biological activities of this compound.

References

- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 2. Leelamine - Wikipedia [en.wikipedia.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

Leelamine's Impact on PI3K/AKT/STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique multi-targeted mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of Leelamine's effects on the critical PI3K/AKT/STAT3 signaling pathways, which are frequently dysregulated in various cancers, particularly melanoma.[1][4] Leelamine's primary mechanism involves the disruption of intracellular cholesterol transport, leading to a cascade of events that culminate in the inhibition of these key pro-survival pathways.[5][6][7] This document summarizes quantitative data on Leelamine's efficacy, details key experimental protocols for its study, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to Leelamine and the PI3K/AKT/STAT3 Pathways

The PI3K/AKT/STAT3 signaling network is a central regulator of cell proliferation, survival, and apoptosis.[8][9] Constitutive activation of this cascade is a hallmark of many malignancies, making it a prime target for therapeutic intervention.[1][10] Leelamine presents a novel therapeutic strategy by indirectly inhibiting these pathways.[8][11] Its lysosomotropic properties cause it to accumulate in lysosomes, where it is thought to bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol efflux from lysosomes.[5][6][12] This disruption of cholesterol homeostasis leads to the shutdown of receptor tyrosine kinase (RTK) signaling, which in turn inhibits the downstream activation of PI3K/AKT and STAT3.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Leelamine's effects on cancer cells.

Table 1: In Vitro Efficacy of Leelamine

| Cell Line | Cancer Type | IC50 Value (µmol/L) | Key Effects | Reference(s) |

| UACC 903 | Melanoma | 2.0 | Inhibition of proliferation, induction of apoptosis | [1][13] |

| 1205 Lu | Melanoma | 2.0 | Inhibition of proliferation, induction of apoptosis | [1][13] |

| Normal Cells | (e.g., melanocytes) | 9.3 | Selective cytotoxicity towards cancer cells | [1][13] |

| MDA-MB-231 | Breast Cancer | Not Specified | Induction of apoptosis | [3] |

| MCF-7 | Breast Cancer | Not Specified | Induction of apoptosis | [3] |

| LNCaP | Prostate Cancer | Not Specified | Suppression of androgen receptor expression | [4] |

| 22Rv1 | Prostate Cancer | Not Specified | Suppression of androgen receptor expression | [4] |

Table 2: Effects of Leelamine on PI3K/AKT/STAT3 Signaling

| Cell Line | Treatment | Effect on p-Akt | Effect on p-STAT3 | Time Course | Reference(s) |

| UACC 903 | 3-6 µmol/L Leelamine | Decreased | Decreased | Inhibition of PI3K/MAPK at 3-6h, STAT3 at 12h | [1][13] |

| 1205 Lu | 3-6 µmol/L Leelamine | Decreased | Decreased | Inhibition of PI3K/MAPK at 3-6h, STAT3 at 12h | [1][13] |

| U266 | Not Specified | Not a primary target | Attenuated phosphorylation | Not Specified | [14] |

| MM.1S | Not Specified | Not a primary target | Attenuated phosphorylation | Not Specified | [14] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Leelamine.[15]

-

Cell Seeding: Seed melanoma cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with a range of Leelamine concentrations (e.g., 0.62 to 100 µmol/L) or a vehicle control (DMSO) for 48-72 hours.[6][15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[15]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT and STAT3 pathways.[16]

-

Cell Treatment and Lysis: Plate cells (e.g., UACC 903 or 1205 Lu) and treat with Leelamine (e.g., 3 to 6 µmol/L) for various time points (e.g., 3, 6, 12, 24 hours).[16] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15] Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of Akt and STAT3.[15][16]

-

Secondary Antibody and Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour.[15] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Leelamine's mechanism of action on the PI3K/AKT/STAT3 pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Leelamine demonstrates significant potential as a multi-targeting anti-cancer agent by disrupting cholesterol homeostasis, which leads to the downstream inhibition of the PI3K/AKT and STAT3 signaling pathways.[1][5] This unique mechanism offers a promising strategy to overcome the drug resistance often associated with therapies targeting single proteins.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Leelamine. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in a broader range of cancer types.

References

- 1. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. oaepublish.com [oaepublish.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 10. jebms.org [jebms.org]

- 11. researchgate.net [researchgate.net]

- 12. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Blockage of the JAK/STAT3 signaling pathway in multiple myeloma by leelamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Role of Leelamine in Disrupting Autophagic Flux

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Leelamine, a natural diterpene amine derived from pine bark, has emerged as a significant modulator of cellular degradation pathways. Its potent anticancer properties are primarily attributed to its function as a lysosomotropic agent. Leelamine accumulates in lysosomes, the cell's acidic recycling centers, leading to a cascade of events that culminates in the disruption of autophagic flux. The core mechanism involves the inhibition of intracellular cholesterol transport, which impairs lysosomal function and blocks the crucial fusion step between autophagosomes and lysosomes. This guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize leelamine's impact on autophagy, presenting a comprehensive resource for researchers in oncology and cell biology.

Introduction to Autophagic Flux

Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, including long-lived proteins and damaged organelles. The process, known as macroautophagy, involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases. "Autophagic flux" refers to the entire dynamic process, from the formation of autophagosomes to their final degradation in lysosomes[1]. A blockage at any stage, particularly the autophagosome-lysosome fusion, leads to the accumulation of autophagosomes and a disruption of cellular homeostasis, a mechanism that can be exploited for therapeutic intervention.

Leelamine: A Lysosomotropic Diterpene Amine

Leelamine (dehydroabietylamine) is a lipophilic, weakly basic amine with a pKa of 9.9[2]. These chemical properties are central to its biological activity. As a weak base, leelamine can diffuse across cellular membranes in its neutral state. Upon entering acidic organelles such as lysosomes (pH ~4.5-5.0), it becomes protonated. This protonation traps leelamine within the lysosome, leading to its significant accumulation, a characteristic of lysosomotropic compounds[3][4]. This accumulation is the initiating event in its mechanism of action.

Core Mechanism: Inhibition of Intracellular Cholesterol Transport

The primary mechanism by which leelamine disrupts lysosomal function is through the inhibition of intracellular cholesterol trafficking[3][5].

-

Lysosomal Accumulation and NPC1 Inhibition: Once concentrated in the lysosome, leelamine is believed to interfere with the Niemann-Pick type C1 (NPC1) protein, a critical transporter responsible for exporting cholesterol from the lysosome to the cytoplasm[5][6][7]. In silico studies suggest that leelamine and its active derivatives can bind to NPC1, preventing cholesterol from being released into the cell[6][7][8].

-

Cholesterol Sequestration: This inhibition leads to a massive accumulation of cholesterol within the lysosomal/endosomal compartments[3][4]. This sequestration makes cholesterol unavailable for essential cellular processes, including membrane synthesis and receptor-mediated endocytosis[5][6].

-

Lysosomal Dysfunction: The resulting homeostatic imbalance disrupts the overall function of the lysosome, creating a state of lysosomal stress. Electron microscopy of leelamine-treated cells reveals the accumulation of membrane whorls and lipofuscin-like structures, indicative of severe lysosomal disruption[3][4]. While cholesterol accumulation itself may not directly alter lysosomal pH, the overall impairment of the organelle is a key factor in blocking autophagic flux[9].

dot

Caption: Leelamine's core mechanism for disrupting autophagic flux.

Consequence: Blockade of Autophagic Flux

The lysosomal dysfunction triggered by leelamine directly impairs the final, degradative stage of autophagy.

-

Inhibition of Autophagosome-Lysosome Fusion: A functional lysosome is required for fusion with an autophagosome. The cholesterol-induced disruption of lysosomal integrity prevents this fusion event[9].

-

Accumulation of Autophagic Markers: As a result of this blockade, autophagosomes accumulate within the cell[3][4]. This can be quantitatively measured by the increased levels of two key autophagic marker proteins:

-

LC3-II: Microtubule-associated protein 1A/1B-light chain 3 is lipidated from LC3-I to LC3-II and recruited to the autophagosome membrane. A block in degradation leads to a buildup of LC3-II[5][6].

-

p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. An inhibition of autophagic flux results in the accumulation of p62[5][6][10].

-

Studies show that treatment with leelamine or its active derivatives leads to a dose-dependent accumulation of both LC3B and p62 proteins, which is a hallmark of autophagic flux inhibition[6][8][10].

Downstream Signaling Consequences

The disruption of cholesterol homeostasis has significant downstream effects on key oncogenic signaling pathways. Free cholesterol is essential for processes like receptor-mediated endocytosis and the proper functioning of receptor tyrosine kinases (RTKs)[2][6].

-

Inhibition of Endocytosis: Leelamine-induced cholesterol trapping inhibits receptor-mediated endocytosis[3][6].

-

Shutdown of Pro-Survival Pathways: By impairing the function of RTKs at the cell surface, leelamine effectively shuts down the activity of major pro-survival and proliferation signaling cascades, including:

This multi-pathway inhibition contributes significantly to the potent anti-cancer effects of leelamine[2][5].

dot

Caption: Downstream signaling effects of leelamine treatment.

Quantitative Data Summary

The biological activity of leelamine and its analogs has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic efficacy.

| Compound/Analog | Cell Line(s) | IC50 Value (µM) | Reference |

| Leelamine | UACC 903 (Melanoma) | 1.35 ± 0.1 | [2] |

| 1205 Lu (Melanoma) | 1.62 ± 0.2 | [2] | |

| Abietic Acid (Inactive) | UACC 903, 1205 Lu | > 100 | [6] |

| Reduced Abietic Acid | UACC 903 | 52.6 | [6] |

| 1205 Lu | 60.3 | [6] |

Key Experimental Protocols

Autophagic Flux Analysis by Western Blot

This protocol is used to measure the accumulation of LC3-II and p62, indicating a blockade of autophagic flux.

Workflow:

dot

Caption: Experimental workflow for Western blot analysis of autophagic flux.

Methodology:

-

Cell Treatment: Culture cells to ~70-80% confluency. Treat with desired concentrations of leelamine for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagic flux inhibition, such as Bafilomycin A1 (BafA1)[4].

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors[11].

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading[11].

-

SDS-PAGE: Denature protein samples in Laemmli buffer. Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa)[12].

-

Transfer: Transfer proteins to a PVDF membrane. Note: PVDF is recommended for better retention of LC3 proteins[12].

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-LC3B, mouse anti-p62) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH, Tubulin)[11]. An increase in the LC3-II/LC3-I ratio and total p62 levels indicates autophagic flux inhibition.

Measurement of Lysosomal pH

This protocol assesses the impact of lysosomotropic agents on the acidity of the lysosomal lumen.

Methodology:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Treatment: Treat cells with leelamine or a known lysosome-alkalizing agent like chloroquine (B1663885) as a positive control[4].

-

Probe Loading:

-

Live-Cell Imaging:

-

Wash cells to remove excess dye and replace with fresh imaging medium.

-

Acquire images using a fluorescence microscope or confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

-

Analysis: For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission or excitation wavelengths. Compare the ratios from treated cells to a standard curve generated by equilibrating cells in buffers of known pH to quantify luminal pH changes[13][15]. A shift towards neutral pH indicates lysosomal alkalinization.

Conclusion

Leelamine represents a potent inhibitor of autophagic flux with a well-defined, multi-stage mechanism of action. By acting as a lysosomotropic agent, it primarily targets the lysosome, disrupting intracellular cholesterol transport. This leads to profound lysosomal dysfunction, which in turn blocks the fusion of autophagosomes with lysosomes, causing a terminal disruption in the autophagy pathway. The subsequent shutdown of critical pro-survival signaling cascades further underscores its therapeutic potential in oncology. The experimental frameworks detailed herein provide a robust basis for the continued investigation of leelamine and other lysosome-targeting agents in cancer research and drug development.

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular cholesterol transport inhibition Impairs autophagy flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 14. Lysosomal pH Measurements via Dual-Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]

Leelamine: A Technical Guide to its Natural Sourcing, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its potent anticancer properties stem from a unique mechanism of action involving the disruption of intracellular cholesterol transport, leading to the inhibition of multiple key signaling pathways crucial for cancer cell survival and proliferation.[4][5][6] This technical guide provides an in-depth overview of the natural sources of Leelamine, a generalized extraction methodology from pine trees, and detailed experimental protocols for evaluating its biological activity. Furthermore, it visualizes the core signaling pathways affected by Leelamine to facilitate a deeper understanding of its therapeutic potential.

Natural Sources and Extraction of Leelamine

Generalized Extraction and Purification Protocol

A specific, detailed protocol for the extraction and purification of Leelamine from pine bark is not extensively documented in publicly available scientific literature. However, based on general principles for the extraction of diterpenes and other phytochemicals from plant materials, a generalized workflow can be proposed.[2] This process typically involves solvent extraction followed by chromatographic purification.

Experimental Workflow: Generalized Leelamine Extraction

Caption: Generalized workflow for the extraction and purification of Leelamine from pine bark.

Methodology:

-

Preparation of Plant Material: Pine bark is collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered bark is subjected to extraction with a suitable organic solvent. Nonpolar solvents like hexane are often used for the initial extraction of lipophilic compounds such as diterpenes.[2] This is typically performed using a Soxhlet apparatus or through maceration with agitation.

-

Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

-

Purification: The crude extract, containing a mixture of compounds, is then subjected to chromatographic techniques for the isolation of Leelamine. This may involve column chromatography using silica (B1680970) gel, followed by more refined purification using High-Performance Liquid Chromatography (HPLC).[1]

-

Characterization: The purity and identity of the isolated Leelamine are confirmed using analytical techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Mechanism of Action: Disruption of Cholesterol Transport and Signaling Pathway Inhibition

Leelamine exerts its anticancer effects through a multifaceted mechanism. It is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[5][6][7] This accumulation disrupts the normal trafficking of intracellular cholesterol, leading to its buildup in lysosomes and a depletion of free cholesterol in the cytoplasm.[5][6] The unavailability of free cholesterol, a critical component of cell membranes and a modulator of signaling protein function, subsequently leads to the inhibition of several key oncogenic signaling pathways.[4][5][6]

Signaling Pathway: Leelamine's Impact on Cancer Cell Signaling

Caption: Leelamine's mechanism of action, from lysosomal accumulation to the inhibition of key oncogenic signaling pathways.

Key Experimental Protocols

To evaluate the biological activity of Leelamine, several in vitro and in vivo assays are commonly employed. The following sections provide detailed protocols for assessing its impact on cell viability and signaling pathway modulation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: Quantitative Data from a Representative Cell Viability Assay

| Cell Line | Leelamine Concentration (µM) | Incubation Time (h) | % Cell Viability (relative to control) |

| UACC 903 (Melanoma) | 3 | 24 | ~60% |

| UACC 903 (Melanoma) | 6 | 24 | ~30% |

| 1205 Lu (Melanoma) | 3 | 24 | ~55% |

| 1205 Lu (Melanoma) | 6 | 24 | ~25% |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., UACC 903 or 1205 Lu melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Leelamine (e.g., 1, 3, 6, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.

Table 2: Representative Results of Western Blot Analysis

| Target Protein | Leelamine Treatment (6 µM, 6h) | Change in Phosphorylation |

| p-Akt (Ser473) | UACC 903 cells | Decreased |

| p-Erk1/2 (Thr202/Tyr204) | UACC 903 cells | Decreased |

| p-STAT3 (Tyr705) | UACC 903 cells | Decreased |

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Plate cells (e.g., UACC 903 melanoma cells) and treat with Leelamine at various concentrations (e.g., 3 to 6 µmol/L) for different time points (e.g., 3, 6, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, p-Erk, total Erk, p-STAT3, total STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Leelamine, a natural product derived from pine bark, presents a promising avenue for the development of novel anticancer therapeutics. Its unique mechanism of action, centered on the disruption of cholesterol homeostasis and the subsequent inhibition of multiple oncogenic signaling pathways, offers a potential strategy to overcome the resistance mechanisms often developed against single-target agents.[8][9] This guide provides a foundational understanding of Leelamine's origins, a framework for its extraction, and detailed protocols for the investigation of its biological effects. Further research into optimizing extraction and purification processes, as well as comprehensive preclinical and clinical evaluations, are warranted to fully elucidate the therapeutic potential of this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. extractionmagazine.com [extractionmagazine.com]

- 5. Methods for the isolation and identification of triterpenes and sterols in medicinal plants [ouci.dntb.gov.ua]

- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Pharmacokinetic Profile and In Vivo Bioavailability of Leelamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a diterpene amine derived from the bark of pine trees, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Understanding its pharmacokinetic properties and bioavailability is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Leelamine hydrochloride. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes associated signaling pathways and workflows to serve as an in-depth resource for researchers and drug development professionals.

Introduction

Leelamine exerts its biological effects through a unique mechanism of action as a lysosomotropic agent and an inhibitor of intracellular cholesterol transport.[1][2][3] This disruption of cholesterol homeostasis has been shown to inhibit critical oncogenic signaling pathways, including the PI3K/Akt, MAPK, and STAT3 pathways, making it a promising candidate for cancer therapy.[1][4][5] A thorough understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system is crucial for designing effective therapeutic strategies and predicting its safety and efficacy.

In Vivo Pharmacokinetics

A pivotal study conducted in ICR mice provides the most comprehensive in vivo pharmacokinetic data for this compound to date. Following both intravenous and oral administration, plasma concentrations of Leelamine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The key pharmacokinetic parameters are summarized in the tables below.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Leelamine Following Intravenous Administration in Mice

| Parameter | Value | Unit |

| Dose | 5 | mg/kg |

| AUC₀-∞ | 1876.3 ± 214.5 | ng·h/mL |

| Half-life (t₁/₂) | 3.5 ± 0.5 | h |

| C₀ | 1234.5 ± 156.7 | ng/mL |

Data sourced from Song et al., 2013.[6]

Table 2: Pharmacokinetic Parameters of Leelamine Following Oral Administration in Mice

| Parameter | Value | Unit |

| Dose | 10 | mg/kg |

| Cₘₐₓ | 85.4 ± 12.3 | ng/mL |

| Tₘₐₓ | 0.5 | h |

| AUC₀-∞ | 285.2 ± 45.6 | ng·h/mL |

| Bioavailability (F) | 7.6 | % |

Data sourced from Song et al., 2013.[6]

The data reveals that Leelamine exhibits low oral bioavailability, calculated to be 7.6%.[6] This suggests that a significant portion of the orally administered drug does not reach systemic circulation, which could be attributed to factors such as incomplete absorption or first-pass metabolism.

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for the interpretation and replication of results.

Animal Model and Dosing

-

Animal Model: Male ICR mice were utilized for the in vivo pharmacokinetic studies.[6]

-

Intravenous (IV) Administration: this compound, dissolved in saline, was administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.[6]

-

Oral (PO) Administration: A 10 mg/kg dose of this compound, also in a saline solution, was administered via oral gavage.[6]

Sample Collection

Blood samples were collected from the retro-orbital plexus at various time points post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.[6]

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Leelamine in mouse plasma.[6]

-

Sample Preparation: Protein precipitation was employed to extract Leelamine from the plasma samples.[6]

-

Chromatography:

-

Column: ACE 5 C18 column.[6]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.[6]

-

Flow Rate: 0.22 mL/min.[6]

-

-

Mass Spectrometry:

-

Internal Standard: Reserpine was used as the internal standard.[6]

-

Linearity: The method demonstrated good linearity over a concentration range of 10-3000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL.[6]

Metabolism and Excretion

In vivo studies have shown that Leelamine undergoes Phase I metabolism, resulting in a mono-hydroxylated metabolite (M1).[7][8] The primary enzyme responsible for this biotransformation is Cytochrome P450 2D6 (CYP2D6).[7][8] Leelamine and its M1 metabolite are predominantly excreted through the urine.[7][8]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. courses.washington.edu [courses.washington.edu]

- 8. Characterization of in vitro and in vivo metabolism of leelamine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation of Leelamine Hydrochloride Solutions for In Vitro Assays

Introduction

Leelamine hydrochloride is a lipophilic diterpene amine derived from the bark of pine trees. It has garnered significant interest in biomedical research due to its multifaceted mechanism of action, primarily as a lysosomotropic agent that disrupts intracellular cholesterol transport.[1] For researchers investigating its therapeutic potential in various in vitro models, the accurate and consistent preparation of this compound solutions is a critical first step. This document provides a detailed protocol for the dissolution of this compound, preparation of stock and working solutions, and best practices for storage to ensure experimental reproducibility.

Data Presentation: Solubility of Leelamine and this compound

The solubility of Leelamine and its hydrochloride salt in common laboratory solvents is summarized below. It is crucial to use the appropriate solvent to achieve the desired concentration and ensure the compound remains in solution during in vitro experiments.

| Compound | Solvent | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM[2] |

| Ethanol | Soluble to 100 mM[2] | |

| Leelamine (Free Base) | Dimethylformamide (DMF) | 30 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[3] | |

| Ethanol | 100 mg/mL[3] | |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] |

Experimental Protocols

Materials and Equipment

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Cell culture medium appropriate for the in vitro assay

-

Sterile conical tubes (15 mL and 50 mL)

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.

-

Pre-weighing Preparations: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 321.93 g/mol ), weigh out 32.19 mg of the compound.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to one year).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells being used. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct addition to the aqueous culture medium, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting 10 µL of the 100 mM stock solution into 990 µL of pre-warmed cell culture medium.

-

Final Dilution Series: Prepare a serial dilution from the intermediate solution to achieve the desired final concentrations for your assay. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. Adjust the volumes as needed for your experimental setup.

-

Mixing and Use: Gently mix each working solution by pipetting up and down. Add the prepared working solutions to your cell cultures immediately.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Leelamine Hydrochloride in In Vivo Mouse Models

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research. As a weakly basic amine, leelamine exhibits lysosomotropic properties, leading to its accumulation in acidic cellular organelles like lysosomes.[1][2] This accumulation is central to its primary mechanism of action: the disruption of intracellular cholesterol transport.[1][3][4] By inhibiting the export of cholesterol from lysosomes, leelamine depletes the available cytosolic cholesterol, which is essential for numerous cellular functions in cancer cells. This disruption subsequently leads to the downregulation of several key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][5] Preclinical studies in various mouse models have demonstrated that leelamine can inhibit tumor growth, reduce cell proliferation, and induce apoptosis with negligible toxicity to the host.[3][6][7]

These application notes provide a comprehensive guide for researchers utilizing leelamine hydrochloride in in vivo mouse models, summarizing effective dosages, administration protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of this compound used in various published mouse model studies.

Table 1: Summary of In Vivo Dosages and Administration of this compound in Mouse Models

| Cancer Model | Mouse Strain | Dosage | Administration Route | Vehicle / Formulation | Key Outcomes & Observations | Reference(s) |

| Melanoma (UACC 903 Xenograft) | Nude Mice | 7.5 mg/kg | Intraperitoneal (i.p.), daily | DMSO | 60% average inhibition of pre-existing tumor growth; decreased proliferation, increased apoptosis, and reduced vascularization. No significant effect on body weight or organ function markers. | [5][6] |

| Prostate Cancer (Hi-Myc Transgenic) | FVB-Tg | 10 mg/kg | Intraperitoneal (i.p.), 5x/week | 10% ethanol (B145695), 10% DMSO, 30% Kolliphor EL, 50% PBS | Well-tolerated; however, this dose was suggested to be insufficient for significant chemoprevention in this specific model. | |

| Prostate Cancer (22Rv1 Xenograft) | N/A | N/A | N/A | N/A | Leelamine treatment led to a decrease in the expression of cMyc, ACLY, and SREBP1 proteins in vivo. | [2] |

| Breast Cancer (SUM159 Xenograft) | Mice (strain not specified) | 7.5 mg/kg | Intraperitoneal (i.p.), 5x/week | Not Specified | Suppression of orthotopic tumor growth without any significant systemic toxicity. | [7] |

| General Toxicity/Dose Escalation | Swiss Webster Mice | 40-160 mg/kg | Oral, daily for 14 days | Tricaprylin microemulsion | To determine effective oral dosage. An 80 mg/kg dose was selected for a derivative based on these studies, which did not cause weight loss. | [4][8] |

Table 2: Pharmacokinetic Parameters of Leelamine in Mice

| Mouse Strain | Administration Route | Dose | Peak Plasma Concentration (Cmax) | Oral Bioavailability | Reference(s) |

| Male ICR Mice | Oral | 10 mg/kg | ~2.8 µM | 7.6% | [9][10] |

| Swiss Webster Mice | Oral | 80 mg/kg | N/A (Pharmacokinetic profile studied over 36 hours) | N/A | [8] |

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Melanoma Xenograft Mouse Model

This protocol is adapted from studies using UACC 903 human melanoma cells in nude mice.[6]

1. Materials and Reagents:

-

This compound

-

Vehicle solution (e.g., sterile DMSO)

-

UACC 903 melanoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

6-8 week old athymic nude mice

-

Calipers, syringes, and needles

2. Cell Preparation and Implantation:

-

Culture UACC 903 melanoma cells under standard conditions (37°C, 5% CO2).

-

Harvest cells during the logarithmic growth phase using trypsin.

-

Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 2.5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the flank of each mouse.

3. Tumor Growth and Treatment Administration:

-

Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-injection.

-

Measure tumors every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.

-

Prepare a stock solution of this compound in the chosen vehicle. For a 7.5 mg/kg dose, a 1.5 mg/mL stock in DMSO would require a 100 µL injection for a 20g mouse.

-

Administer this compound (7.5 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection daily.

-

Monitor animal body weight and general health daily to assess toxicity.[6]

4. Endpoint Analysis:

-

Continue treatment for the planned duration (e.g., 15 days).[6]

-

At the end of the study, euthanize mice according to institutional guidelines.

-

Excise tumors and measure their final weight and volume.

-

Collect blood via cardiac puncture for serum chemistry analysis to evaluate organ toxicity (e.g., ALT, AST, BUN).[8]

-

Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining) and embed the remainder for immunohistochemistry (IHC) or snap-freeze in liquid nitrogen for western blot analysis.

-

Perform IHC for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and vascularization (CD31) to elucidate the mechanism of tumor inhibition.[6]

Protocol 2: Preparation of this compound for In Vivo Administration

1. Formulation for Intraperitoneal (i.p.) Injection (Prostate Cancer Model): [9]

-

Vehicle Composition: 10% Ethanol, 10% Dimethyl Sulfoxide (DMSO), 30% Kolliphor EL, 50% sterile PBS.

-

Preparation:

-

Dissolve the required amount of this compound in ethanol and DMSO first.

-

Add Kolliphor EL and mix thoroughly.

-

Add sterile PBS to the final volume and vortex until a clear solution is formed.

-

Prepare fresh before each set of injections.

-

2. Formulation for Oral Gavage: [4]

-

Vehicle: Tricaprylin microemulsion.

-

Preparation:

-

Dissolve this compound directly in tricaprylin.

-

Gentle heating or sonication may be required to aid dissolution.

-

Ensure the final solution is homogenous before administration.

-

Visualizations: Signaling Pathways and Workflows

Caption: Leelamine inhibits cholesterol transport, disrupting key oncogenic signaling.

Caption: Experimental workflow for a subcutaneous xenograft mouse model study.

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 3. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Brief Overview of the Antitumoral Actions of Leelamine | MDPI [mdpi.com]

- 8. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Western Blot Analysis of Signaling Pathways Following Leelamine Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction to Leelamine

Leelamine is a natural diterpene compound derived from the bark of pine trees that has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of intracellular cholesterol transport.[3][4] As a lysosomotropic agent, Leelamine accumulates in acidic organelles like lysosomes, leading to a homeostatic imbalance that inhibits autophagic flux and cholesterol trafficking.[2][3] This disruption of cholesterol availability has profound downstream effects on key oncogenic signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis.[4][5]

Studies have demonstrated that Leelamine's anti-neoplastic effects are mediated through the simultaneous inhibition of three major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[5][6][7] By targeting these critical pathways, Leelamine can induce cancer cell death, reduce cellular proliferation, and decrease tumor vascularization, making it a molecule of significant interest for cancer therapy, particularly for aggressive malignancies like melanoma.[5][6] Western blot analysis is an indispensable technique to elucidate and quantify the effects of Leelamine on the phosphorylation status and expression levels of key proteins within these pathways.

Key Signaling Pathways Affected by Leelamine

Leelamine's unique mechanism of disrupting cholesterol homeostasis leads to the shutdown of receptor tyrosine kinase (RTK) signaling, which in turn suppresses the activation of downstream pro-survival pathways.[3][4]

-

PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Leelamine treatment has been shown to decrease the phosphorylation of Akt (p-Akt), a key kinase in this cascade, without affecting the total protein levels of Akt.[5]

-

MAPK/ERK Pathway: This cascade regulates cell proliferation, differentiation, and survival. Leelamine treatment leads to a reduction in the phosphorylation of Erk (p-Erk), the final kinase in this pathway.[5]

-

STAT3 Pathway: STAT3 is a transcription factor that, when activated (phosphorylated), promotes the expression of genes involved in cell survival and proliferation. Leelamine has been shown to inhibit the phosphorylation of STAT3 (p-STAT3).[5][7]

Caption: Leelamine inhibits key oncogenic signaling pathways.

Data Presentation: Quantitative Western Blot Analysis

The following tables serve as templates for summarizing quantitative data from Western blot experiments. Densitometry should be performed on the bands of interest, and the values should be normalized to a suitable loading control (e.g., β-actin, GAPDH, or α-Enolase). The results can be presented as a fold change relative to the untreated control (vehicle).

Table 1: Effect of Leelamine on PI3K/Akt Pathway Cell Line: e.g., UACC 903 Melanoma | Treatment Duration: e.g., 6 hours

| Leelamine Conc. | Normalized p-Akt (Ser473) Intensity | Fold Change vs. Control | Normalized Total Akt Intensity | Fold Change vs. Control |

|---|---|---|---|---|

| 0 µM (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |

| 3 µM | e.g., 0.45 | e.g., 0.45 | e.g., 0.98 | e.g., 0.98 |

| 6 µM | e.g., 0.15 | e.g., 0.15 | e.g., 1.02 | e.g., 1.02 |

Table 2: Effect of Leelamine on MAPK/ERK Pathway Cell Line: e.g., UACC 903 Melanoma | Treatment Duration: e.g., 6 hours

| Leelamine Conc. | Normalized p-ERK1/2 (Thr202/Tyr204) Intensity | Fold Change vs. Control | Normalized Total ERK1/2 Intensity | Fold Change vs. Control |

|---|---|---|---|---|

| 0 µM (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |

| 3 µM | e.g., 0.50 | e.g., 0.50 | e.g., 1.01 | e.g., 1.01 |

| 6 µM | e.g., 0.20 | e.g., 0.20 | e.g., 0.99 | e.g., 0.99 |

Table 3: Effect of Leelamine on STAT3 Pathway Cell Line: e.g., UACC 903 Melanoma | Treatment Duration: e.g., 12 hours

| Leelamine Conc. | Normalized p-STAT3 (Tyr705) Intensity | Fold Change vs. Control | Normalized Total STAT3 Intensity | Fold Change vs. Control |

|---|---|---|---|---|

| 0 µM (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |

| 3 µM | e.g., 0.60 | e.g., 0.60 | e.g., 0.97 | e.g., 0.97 |

| 6 µM | e.g., 0.25 | e.g., 0.25 | e.g., 1.00 | e.g., 1.00 |

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of Leelamine on signaling pathways.

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents

-

Cell Lines: e.g., UACC 903, 1205 Lu (melanoma), MDA-MB-231 (breast cancer)

-

Leelamine (dissolved in DMSO)

-

Culture Media: (e.g., RPMI, DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Buffers:

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

Laemmli Sample Buffer (with DTT or β-mercaptoethanol)

-

Tris-Glycine SDS Running Buffer

-

Transfer Buffer

-

Tris-Buffered Saline with Tween-20 (TBST)

-

-

Blocking Agent: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST

-

Protein Quantification: BCA or Bradford Protein Assay Kit

-

Antibodies:

-

Primary Antibodies:

-

Rabbit anti-p-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-ERK1/2

-

Rabbit anti-p-STAT3 (Tyr705)

-

Rabbit anti-STAT3

-

Mouse anti-β-actin or anti-GAPDH (Loading Control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate

-

Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, digital imaging system.

Protocol Steps

Step 1: Cell Culture and Leelamine Treatment

-

Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours if necessary to reduce basal signaling.

-

Treat cells with varying concentrations of Leelamine (e.g., 0, 3, 6 µM) for the desired time periods (e.g., 3, 6, 12, 24 hours).[5][6] An equivalent volume of DMSO should be used for the vehicle control (0 µM).

Step 2: Cell Lysis (Protein Extraction)

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the total protein lysate. Avoid the pellet.

Step 3: Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's protocol.

-

Normalize the concentration of all samples with lysis buffer to ensure equal loading.

Step 4: SDS-PAGE

-

Add Laemmli sample buffer to your normalized lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 10% or 12% SDS-PAGE gel.

-

Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

Step 5: Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

-

Confirm successful transfer by staining the membrane with Ponceau S.

Step 6: Blocking

-

Wash the membrane briefly with TBST.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. (Note: BSA is often preferred for phospho-antibody detection).

Step 7: Primary Antibody Incubation

-

Dilute the primary antibody in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Note: To analyze total and phosphorylated proteins, it is recommended to run duplicate gels or to strip and re-probe the same membrane. When re-probing, always probe for the phosphoprotein first.

Step 8: Secondary Antibody Incubation

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

Step 9: Detection and Analysis

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis using software like ImageJ. Normalize the band intensity of the protein of interest to the loading control. For phosphorylated proteins, it is often insightful to present the data as a ratio of phosphorylated protein to total protein.

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing Leelamine Hydrochloride Efficacy Using Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction